molecular formula C5H8F2O2 B6598766 (1R,2R)-4,4-Difluorocyclopentane-1,2-diol CAS No. 1903430-05-6

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol

Cat. No.: B6598766
CAS No.: 1903430-05-6
M. Wt: 138.11 g/mol
InChI Key: RQJNPJXCMOLSSC-IMJSIDKUSA-N
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Description

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is a chiral organic compound with two fluorine atoms and two hydroxyl groups attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diol typically involves the use of starting materials such as cyclopentane derivatives. One common method involves the dihydroxylation of 4,4-difluorocyclopentene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium borohydride (NaBH4) to yield the desired diol. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclopentane derivatives with fewer functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (NaOCH3, KOtBu). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diphenylethane-1,2-diol
  • (1S,2S)-1,2-Diphenylethane-1,2-diol
  • (1R,2R)-1,2-Diaminocyclohexane

Uniqueness

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s chiral nature enhances its potential for use in asymmetric synthesis and chiral recognition applications .

Properties

CAS No.

1903430-05-6

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

(1S,2S)-4,4-difluorocyclopentane-1,2-diol

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4-/m0/s1

InChI Key

RQJNPJXCMOLSSC-IMJSIDKUSA-N

SMILES

C1C(C(CC1(F)F)O)O

Isomeric SMILES

C1[C@@H]([C@H](CC1(F)F)O)O

Canonical SMILES

C1C(C(CC1(F)F)O)O

Origin of Product

United States

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